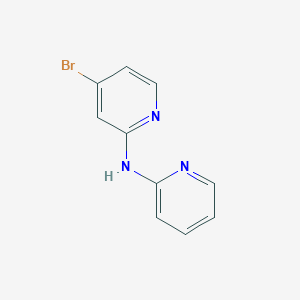
4-Brom-N-(pyridin-2-yl)pyridin-2-amin
Übersicht
Beschreibung
The compound “4-Bromo-N-(pyridin-2-YL)pyridin-2-amine” is likely a derivative of pyridine, which is a basic heterocyclic organic compound. Similar compounds are often used as building blocks in the synthesis of more complex molecules .
Synthesis Analysis
N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . The reaction conditions were mild and metal-free .Molecular Structure Analysis
The molecular structure of “4-Bromo-N-(pyridin-2-YL)pyridin-2-amine” would likely involve a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom .Chemical Reactions Analysis
In a study, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions .Wissenschaftliche Forschungsanwendungen
Synthese von N-(Pyridin-2-yl)-Benzamiden
Die Verbindung wird bei der Synthese von N-(Pyridin-2-yl)-Benzamiden aus Aminopyridin und Trans-Beta-Nitrostyrol durch Fe2Ni-BDC bimetallische Metall-organische Gerüste verwendet . Der Fe2Ni-BDC-Katalysator zeigte unter optimalen Bedingungen eine gute Effizienz in der Reaktion . Dieser Katalysator kann zur Herstellung von N-Pyridinylbenzamid durch die Amidierungsreaktion wiederverwendet werden, ohne dass seine Effizienz signifikant abnimmt .
Anti-Fibrose-Aktivität
Es wurde eine Reihe neuartiger 2-(Pyridin-2-yl)pyrimidin-Derivate entworfen, synthetisiert und ihre biologischen Aktivitäten gegen immortalisierte Ratten-Leber-Sternzellen (HSC-T6) untersucht . Die Verbindungen Ethyl 6-(5-(p-Tolylcarbamoyl)pyrimidin-2-yl)nicotinat (12m) und Ethyl 6-(5-((3,4-Difluorphenyl)carbamoyl)pyrimidin-2-yl)nicotinat (12q) zeigen die besten Aktivitäten mit IC50-Werten von 45,69 μM bzw. 45,81 μM . Diese Verbindungen hemmten effektiv die Expression von Kollagen und den Gehalt an Hydroxyprolin im Zellkulturmedium in vitro .
Synthese von N-Heterocyclen
Eine vorläufige synthetische Anwendung der vorliegenden N-(Pyridin-2-yl)imidate wurde für ihre einfache Umwandlung in die N-Heterocyclen 2-(4-Chlorphenyl)-4,5-dihydro-1H-imidazol und 2-(4-Chlorphenyl)-1,4,5,6-tetrahydropyrimidin in Gegenwart des entsprechenden Ethylendiamins und 1,3-Diaminopropans durchgeführt .
Wirkmechanismus
Target of Action
Compounds with similar structures, such as n-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines, have been noted for their significant biological and therapeutic value . These compounds serve as pharmacophores for many molecules, indicating that 4-Bromo-N-(pyridin-2-YL)pyridin-2-amine may interact with similar targets .
Mode of Action
It’s known that n-(pyridin-2-yl)amides are formed via c–c bond cleavage promoted by i2 and tbhp . This suggests that the compound may interact with its targets through a similar mechanism, leading to changes at the molecular level .
Biochemical Pathways
Compounds with similar structures have been associated with a wide range of pharmacological activities, suggesting that multiple pathways could be affected .
Result of Action
Compounds with similar structures have been associated with a wide range of biological activities, suggesting that this compound may have similar effects .
Biochemische Analyse
Biochemical Properties
4-Bromo-N-(pyridin-2-YL)pyridin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions involves the binding of 4-Bromo-N-(pyridin-2-YL)pyridin-2-amine to specific enzymes that are involved in oxidative reactions. The compound can act as an inhibitor or activator of these enzymes, depending on the context of the reaction. Additionally, 4-Bromo-N-(pyridin-2-YL)pyridin-2-amine has been shown to interact with certain proteins, altering their conformation and affecting their biological activity .
Cellular Effects
The effects of 4-Bromo-N-(pyridin-2-YL)pyridin-2-amine on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-Bromo-N-(pyridin-2-YL)pyridin-2-amine has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. By altering the activity of this pathway, the compound can impact cell growth and survival. Furthermore, 4-Bromo-N-(pyridin-2-YL)pyridin-2-amine can influence the expression of genes involved in metabolic processes, thereby affecting cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 4-Bromo-N-(pyridin-2-YL)pyridin-2-amine involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, such as enzymes and proteins, and modulating their activity. For example, 4-Bromo-N-(pyridin-2-YL)pyridin-2-amine can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Additionally, the compound can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency. These binding interactions and enzyme modulations lead to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-N-(pyridin-2-YL)pyridin-2-amine can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that 4-Bromo-N-(pyridin-2-YL)pyridin-2-amine is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or extreme pH levels. Long-term exposure to 4-Bromo-N-(pyridin-2-YL)pyridin-2-amine in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of 4-Bromo-N-(pyridin-2-YL)pyridin-2-amine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, 4-Bromo-N-(pyridin-2-YL)pyridin-2-amine can become toxic and cause adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range elicits a maximal response, beyond which the effects plateau or become detrimental .
Metabolic Pathways
4-Bromo-N-(pyridin-2-YL)pyridin-2-amine is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic processes. For instance, 4-Bromo-N-(pyridin-2-YL)pyridin-2-amine has been shown to interact with enzymes in the glycolytic pathway, affecting the levels of metabolites and the overall metabolic rate. These interactions can lead to changes in energy production and utilization within cells .
Transport and Distribution
The transport and distribution of 4-Bromo-N-(pyridin-2-YL)pyridin-2-amine within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, 4-Bromo-N-(pyridin-2-YL)pyridin-2-amine can interact with binding proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of the compound within specific tissues or organelles can influence its activity and function .
Subcellular Localization
The subcellular localization of 4-Bromo-N-(pyridin-2-YL)pyridin-2-amine plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, 4-Bromo-N-(pyridin-2-YL)pyridin-2-amine may be localized to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of the compound can also affect its interactions with other biomolecules and its overall biological activity .
Eigenschaften
IUPAC Name |
4-bromo-N-pyridin-2-ylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3/c11-8-4-6-13-10(7-8)14-9-3-1-2-5-12-9/h1-7H,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQAMGHRSBIMGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC2=NC=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


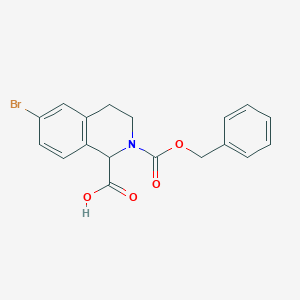
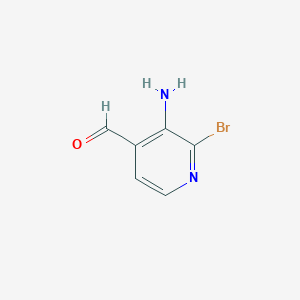
![5-Bromobenzo[B]thiophene-2-carbonitrile](/img/structure/B1378952.png)
![5-Hydroxy-1-boc-hexahydrocyclopenta[b]pyrrole](/img/structure/B1378955.png)
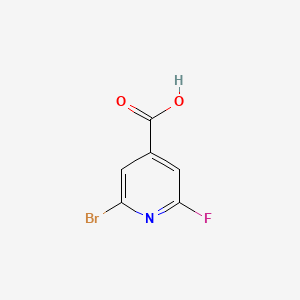
![Tert-butyl 3-bromo-6,7-dihydropyrazolo[1,5-A]pyrazine-5(4H)-carboxylate](/img/structure/B1378959.png)

![6-Bromobenzo[C]isoxazole](/img/structure/B1378963.png)
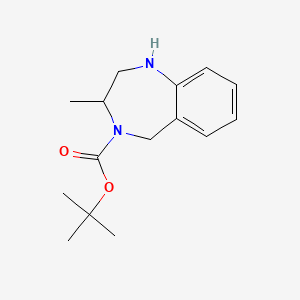

![6-Amino-2,2-dioxo-2-thia-spiro[3.3]heptane](/img/structure/B1378967.png)

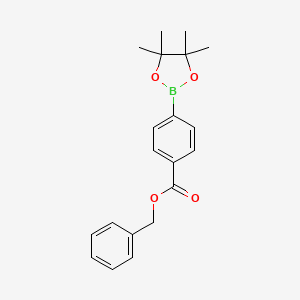
![Ethyl 6-bromoimidazo[1,2-A]pyrimidine-2-carboxylate](/img/structure/B1378971.png)
